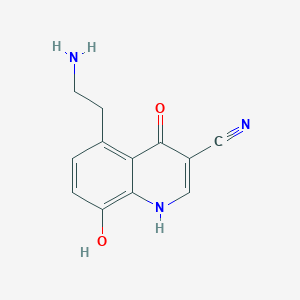
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- is a heterocyclic compound with a quinoline core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
The synthesis of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- typically involves multicomponent reactions. One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar compounds include other quinoline derivatives such as 2-amino-4H-pyran-3-carbonitrile and pyrrolo[1,2-a]quinoline derivatives. Compared to these compounds, 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- exhibits unique structural features and potential pharmacological properties .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
5-(2-aminoethyl)-8-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H11N3O2/c13-4-3-7-1-2-9(16)11-10(7)12(17)8(5-14)6-15-11/h1-2,6,16H,3-4,13H2,(H,15,17) |
InChIキー |
KVBSLFJDSJHHDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1CCN)C(=O)C(=CN2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















